molecular formula C8H10N2O2 B12815370 5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione

5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione

Cat. No.: B12815370
M. Wt: 166.18 g/mol
InChI Key: LDIKNHLCNYAQDB-UHFFFAOYSA-N
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Description

5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: is a heterocyclic compound with the molecular formula C8H10N2O2 It is a derivative of imidazolidine-2,4-dione, featuring a methylenecyclopropyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of urea with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methylenecyclopropyl Group: The methylenecyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl precursor is reacted with the imidazolidine ring under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

5-((2-Methylenecyclopropyl)methyl)imidazolidine-2,4-dione: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-[(2-methylidenecyclopropyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C8H10N2O2/c1-4-2-5(4)3-6-7(11)10-8(12)9-6/h5-6H,1-3H2,(H2,9,10,11,12)

InChI Key

LDIKNHLCNYAQDB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC1CC2C(=O)NC(=O)N2

Origin of Product

United States

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